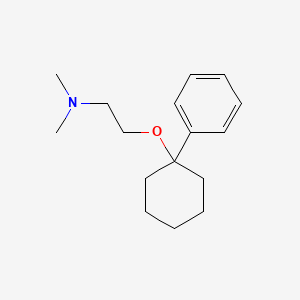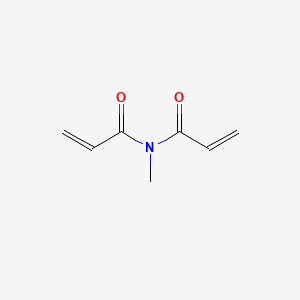
Thieno(2,3-d)pyrimidine, 5-methyl-4-(4-methyl-1-piperazinyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thieno(2,3-d)pyrimidine, 5-methyl-4-(4-methyl-1-piperazinyl)-, hydrochloride is a heterocyclic compound that belongs to the class of thienopyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thieno(2,3-d)pyrimidine derivatives typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of thieno(2,3-d)pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for thieno(2,3-d)pyrimidine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Thieno(2,3-d)pyrimidine, 5-methyl-4-(4-methyl-1-piperazinyl)-, hydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thieno(2,3-d)pyrimidine derivatives with reduced functional groups.
科学研究应用
Thieno(2,3-d)pyrimidine, 5-methyl-4-(4-methyl-1-piperazinyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
作用机制
The mechanism of action of thieno(2,3-d)pyrimidine, 5-methyl-4-(4-methyl-1-piperazinyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
Pyrido(2,3-d)pyrimidine: Another class of fused heterocyclic compounds with similar biological activities.
Imidazo(1,2-a)pyridine: Known for its wide range of biological activities, including antimicrobial and antitumor properties.
Uniqueness
Thieno(2,3-d)pyrimidine, 5-methyl-4-(4-methyl-1-piperazinyl)-, hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thieno ring with a pyrimidine core and a piperazine substituent makes it a versatile scaffold for drug design and other applications.
属性
CAS 编号 |
37724-45-1 |
|---|---|
分子式 |
C12H17ClN4S |
分子量 |
284.81 g/mol |
IUPAC 名称 |
5-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C12H16N4S.ClH/c1-9-7-17-12-10(9)11(13-8-14-12)16-5-3-15(2)4-6-16;/h7-8H,3-6H2,1-2H3;1H |
InChI 键 |
BZXVKZUNJRPSJD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC2=NC=NC(=C12)N3CCN(CC3)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate](/img/structure/B14660804.png)
![N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine](/img/structure/B14660811.png)

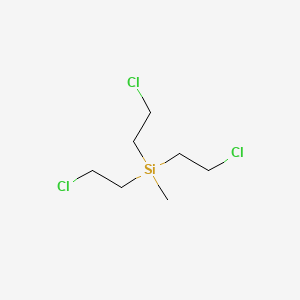
![1-[(4-Chlorophenyl)methylidene]-1H-indene](/img/structure/B14660823.png)
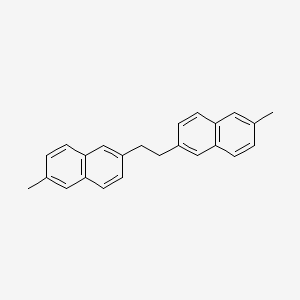
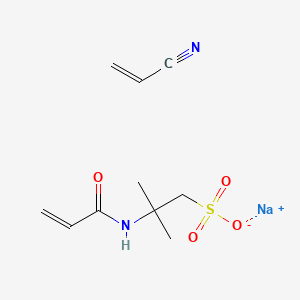
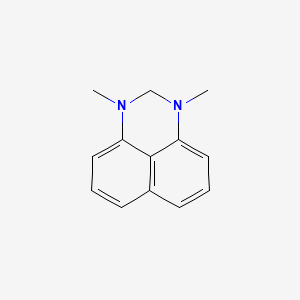
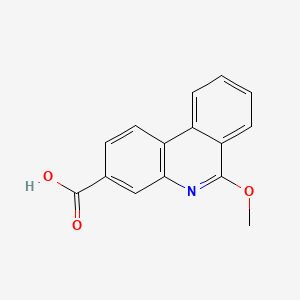
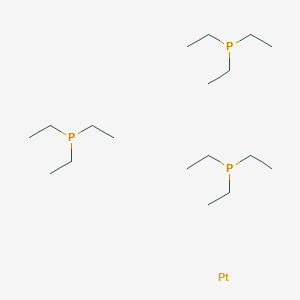
![4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one](/img/structure/B14660864.png)

